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Compound Name: haloxyfop-P-methyl

Cat. No.: B057761 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Haloxyfop-P-methyl is a selective, post-emergence herbicide used to control annual and

perennial grass weeds in a variety of broad-leaved crops such as soybeans, cotton, sugar

beet, and canola.[1][2][3] It belongs to the aryloxyphenoxypropionate class of herbicides, which

act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty

acid synthesis.[3][4] The active form of the herbicide is the R-isomer, haloxyfop-P.[1][5]

Upon application, haloxyfop-P-methyl is rapidly hydrolyzed in soil and plants to its biologically

active acid form, haloxyfop-P.[1][5] While haloxyfop-P-methyl itself has a short half-life of

about 0.5 days in soil, the resulting haloxyfop-P acid is more persistent, with half-lives ranging

from 9 to 21 days or longer in some conditions.[6] This persistence creates a potential risk for

carryover and uptake by subsequent, sensitive rotational crops. Therefore, robust analytical

methods are essential to monitor for potential residues in these crops, ensuring compliance

with regulatory limits and safeguarding food safety.

This document provides detailed protocols and data for the analysis of haloxyfop-P residues in

rotational crops. The analytical approach typically involves a hydrolysis step to convert all

related residues (esters and conjugates) into the haloxyfop-P acid, which is then quantified.[6]
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The carryover of haloxyfop-P-methyl residues into rotational crops is a multi-step process.

The herbicide is first applied to the primary crop and the soil. In the soil, it undergoes rapid

chemical and biological transformation, primarily through hydrolysis, to form the more stable

haloxyfop-P acid. This acid can then be absorbed by the roots of the subsequent rotational

crop.
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Caption: Fate of haloxyfop-P-methyl in soil and uptake by rotational crops.

Quantitative Residue Data
Studies on unconfined rotational crops have been conducted to determine the magnitude of

haloxyfop residues in succeeding crops. In these studies, haloxyfop-methyl was applied to a

primary crop, and after a defined interval, rotational crops were planted. Residue levels were

found to be generally low, often below the limit of quantification (LOQ).

Table 1: Haloxyfop Residues in Rotational Crops Following Application to a Primary Crop
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Primary
Crop

Applicati
on Rate
(kg ai/ha)

Plant-
Back
Interval
(Days
after
treatment
)

Rotationa
l Crop

Sample
Analyzed

Residue
(mg/kg)

Referenc
e

Cotton 0.56 30 Lettuce Heads <0.01 [1]

Cotton 0.56 30
Sugar

Beets
Roots <0.01 [1]

Cotton 0.56 30 Wheat Forage 0.01 [1]

Cotton 0.56 120 Lettuce Heads <0.01 [1]

Cotton 0.56 120
Sugar

Beets
Roots <0.01 [1]

Cotton 0.56 120 Wheat Grain <0.01 [1]

Soybeans 0.28 30 Lettuce Heads <0.01 [1]

Soybeans 0.28 30
Sugar

Beets
Roots <0.01 [1]

Soybeans 0.28 30 Wheat Forage 0.02 [1]

Soybeans 0.28 120 Lettuce Heads <0.01 [1]

Soybeans 0.28 120
Sugar

Beets
Roots <0.01 [1]

| Soybeans | 0.28 | 120 | Wheat | Grain | <0.01 |[1] |

Table 2: Residues in Rotational Crops from a ¹⁴C-Haloxyfop Study
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Application
Rate (kg
ai/ha)

Plant-Back
Interval
(Days after
treatment)

Rotational
Crop

Sample
Analyzed

Total ¹⁴C
Residue
(mg/kg as
haloxyfop)

Reference

0.56 130 Lettuce Plant 0.01 [6]

0.56 130 Turnip Foliage <0.01 [6]

0.56 130 Turnip Root <0.01 [6]

0.56 130 Wheat Grain 0.01 [6]

0.56 130 Wheat Straw 0.02 [6]

0.56 130 Soybean Forage 0.07 [6]

0.56 130 Soybean Grain <0.01 [6]

| 0.56 | 130 | Soybean | Straw | 0.01 |[6] |

Note: The levels in the ¹⁴C study were generally too low for the identification of specific residue

components.[6]

Experimental Protocols
The following protocols outline the methodologies for the extraction, cleanup, and analysis of

total haloxyfop residues in plant matrices. The primary goal is the quantification of haloxyfop-P

acid.

Protocol 1: General Method with Hydrolysis and GC Analysis

This method is a conventional approach that relies on a basic hydrolysis step to convert all

haloxyfop-related residues to the parent acid, followed by derivatization for Gas

Chromatography (GC) analysis.[6]

A. Sample Preparation:

Chop and thoroughly homogenize representative samples of the rotational crop (e.g., leaves,

roots, grain) using a high-shear blender, with dry ice if necessary to prevent degradation.
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Store homogenized samples at ≤ -18°C until analysis.

B. Extraction and Hydrolysis:

Weigh 10-20 g of the homogenized sample into a round-bottom flask.

Add 100 mL of methanolic sodium hydroxide (e.g., 1M NaOH in 80% methanol).

Reflux the mixture for 1-2 hours to simultaneously extract residues and hydrolyze esters and

conjugates to haloxyfop-P acid.

Allow the mixture to cool to room temperature.

C. Cleanup (Liquid-Liquid Partitioning):

Filter the cooled extract.

Acidify the filtrate to pH < 2 using concentrated hydrochloric acid (HCl).

Transfer the acidified extract to a separatory funnel.

Partition three times with a non-polar solvent such as dichloromethane or hexane.

Combine the organic phases and dry over anhydrous sodium sulfate.

Evaporate the solvent to near dryness under reduced pressure.

D. Derivatization and Final Cleanup:

Re-dissolve the residue in a suitable solvent (e.g., toluene).

Methylate the haloxyfop-P acid using a methylating agent like diazomethane or boron

trifluoride-methanol (BF₃-Methanol) to form the volatile haloxyfop-P-methyl ester.

Perform a final cleanup of the derivatized extract using a silica gel or Florisil column if

necessary.

Elute the haloxyfop-P-methyl and concentrate the eluate to a final volume of 1-2 mL for GC

analysis.
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E. GC Analysis:

Instrument: Gas Chromatograph with an Electron Capture Detector (ECD) or Mass

Spectrometer (MS).

Column: DB-5, DB-17, or equivalent capillary column.

Temperatures: Injector at 250°C, Detector at 300°C.

Oven Program: Start at 100°C, ramp to 250°C at 10-15°C/min.

Quantification: Use an external standard calibration curve prepared from derivatized

analytical standards of haloxyfop-P.

Protocol 2: Modern Method using QuEChERS and LC-MS/MS

This method, adapted from procedures for other matrices, offers higher throughput and

sensitivity without the need for a derivatization step.[7]

A. Sample Preparation:

Homogenize 10 g of the crop sample with 10 mL of deionized water.

B. Extraction (QuEChERS-style):

Add 20 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate,

0.5 g disodium hydrogen citrate sesquihydrate).

Shake vigorously for 1 minute and centrifuge at >4000 rpm for 5 minutes.

C. Cleanup (Dispersive SPE):

Transfer a 6-8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg), primary secondary amine

(PSA) sorbent (e.g., 150 mg) for removing polar interferences, and C18 sorbent (e.g., 150
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mg) for removing non-polar interferences.

Vortex for 30 seconds and centrifuge at >4000 rpm for 5 minutes.

Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to

an autosampler vial for analysis.

D. LC-MS/MS Analysis:

Instrument: Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with

an electrospray ionization (ESI) source.

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

Flow Rate: 0.3 - 0.5 mL/min.

Gradient: A typical gradient would start at 10-20% B, ramp to 95% B, hold, and then re-

equilibrate.

MS/MS Detection: Monitor at least two specific MRM (Multiple Reaction Monitoring)

transitions for haloxyfop-P acid (one for quantification, one for confirmation). ESI in negative

mode is typically used.

Quantification: Use a matrix-matched standard calibration curve to compensate for matrix

effects.

Analytical Workflow
The overall process from sample collection to final data reporting follows a structured workflow

to ensure accuracy and reproducibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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